Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9), commonly known as 1,2-DEHCH or DOCH, is a high-performance primary non-phthalate plasticizer. Synthesized via the catalytic hydrogenation of bis(2-ethylhexyl) phthalate (DEHP), this compound replaces the aromatic benzene ring with a saturated cyclohexane core [1]. This critical structural shift eliminates the endocrine-disrupting properties associated with traditional ortho-phthalates while preserving the highly efficient 2-ethylhexyl ester chains. It presents as a clear, low-odor liquid with high thermal stability, low volatility, and high compatibility with polyvinyl chloride (PVC) and other polar polymers [2]. In procurement contexts, it is highly valued as a direct drop-in replacement for DEHP, offering nearly identical processing parameters without the regulatory burdens of SVHC (Substance of Very High Concern) classification.
Substituting 1,2-DEHCH with generic non-phthalates like DINCH or 1,4-DEHCH can lead to severe processing failures or altered mechanical properties in PVC compounding[1]. While 1,4-DEHCH (Eco-DEHCH) shares the exact same molecular formula, its para-configuration results in a higher density and significantly slower gelation speed, forcing manufacturers to increase extruder temperatures and extend residence times [2]. Similarly, replacing it with DINCH introduces longer isononyl (C9) chains, which inherently increase plastisol viscosity and reduce low-temperature flexibility compared to the 2-ethylhexyl (C8) chains of 1,2-DEHCH. Procurement teams must strictly specify the 1,2-isomer (CAS 84-71-9) to maintain the rapid fusion kinetics and high volumetric yield historically associated with DEHP, avoiding the hidden processing costs of poorly matched substitutes.
The ortho-dicarboxylate spatial arrangement of 1,2-DEHCH provides significantly faster gelation and fusion speeds compared to 1,4-DEHCH (the hydrogenated DOTP analog) [1]. In flexible PVC compounding, 1,2-DEHCH closely mimics the rapid fusion profile of DEHP, whereas the para-configuration of 1,4-isomers requires higher processing temperatures or longer residence times to achieve complete polymer chain solvation[2].
| Evidence Dimension | Gelation speed and fusion temperature |
| Target Compound Data | Rapid gelation at standard DEHP processing temperatures (ortho-configuration) |
| Comparator Or Baseline | 1,4-DEHCH (para-configuration) |
| Quantified Difference | Significantly shorter gelation time and lower required fusion temperature |
| Conditions | PVC plastisol compounding and high-speed extrusion |
Reduces energy consumption and prevents line-speed bottlenecks in industrial PVC extrusion and calendering processes.
When compared to the widely used non-phthalate DINCH (diisononyl cyclohexane-1,2-dicarboxylate), 1,2-DEHCH exhibits lower initial plastisol viscosity and enhanced low-temperature flexibility [1]. The C8 (2-ethylhexyl) branched chains of 1,2-DEHCH provide better cold resistance and higher plasticizing efficiency than the C9 (isononyl) chains of DINCH, requiring lower phr (parts per hundred resin) loadings to achieve equivalent Shore A hardness [2].
| Evidence Dimension | Plasticizing efficiency and cold resistance |
| Target Compound Data | High efficiency (C8 chains), strong sub-zero flexibility |
| Comparator Or Baseline | DINCH (C9 chains) |
| Quantified Difference | Lower phr requirement for equivalent flexibility; lower plastisol viscosity |
| Conditions | Flexible PVC formulation evaluated at sub-zero temperatures |
Allows formulators to use less plasticizer by weight while improving the cold-weather performance and flowability of the material.
1,2-DEHCH possesses a lower specific gravity (approximately 0.958 g/cm³) compared to the 1,4-DEHCH isomer (0.984 g/cm³)[1]. Because flexible PVC products—such as films, flooring, and synthetic leather—are typically sold by volume or area rather than by weight, the lower density of the 1,2-isomer yields a higher volume of finished product per metric ton of plasticizer procured, directly improving material economics [2].
| Evidence Dimension | Specific Gravity / Density |
| Target Compound Data | ~0.958 g/cm³ |
| Comparator Or Baseline | 1,4-DEHCH (~0.984 g/cm³) |
| Quantified Difference | ~2.6% lower density, yielding higher volumetric output |
| Conditions | Standard ambient conditions (20°C) |
Directly reduces raw material costs by increasing the volumetric yield of extruded or calendered PVC products per purchased ton.
Unlike its unhydrogenated precursor DEHP (bis(2-ethylhexyl) phthalate), which is heavily restricted under REACH as a Substance of Very High Concern (SVHC) due to endocrine disruption, 1,2-DEHCH features a fully saturated cyclohexane ring [1]. This structural modification eliminates binding affinity to hormone receptors while maintaining the critical ester chain length needed for polymer intercalation, allowing direct regulatory substitution in sensitive PVC formulations [2].
| Evidence Dimension | Receptor binding / Regulatory status |
| Target Compound Data | Non-phthalate, saturated cyclohexane core (SVHC-free) |
| Comparator Or Baseline | DEHP (Aromatic core, SVHC restricted) |
| Quantified Difference | Complete elimination of phthalate-associated endocrine disruption |
| Conditions | Regulatory compliance for toys, medical devices, and food contact |
Enables manufacturers to bypass strict phthalate bans without sacrificing the proven plasticizing performance of the 2-ethylhexyl ester structure.
Where rapid gelation and fusion are required to maintain high line speeds, the ortho-configuration of 1,2-DEHCH outperforms 1,4-isomers. It allows manufacturers to operate at lower fusion temperatures, saving energy and reducing processing bottlenecks in the production of PVC films and profiles [1].
For wire and cable insulation, synthetic leather, and roofing membranes exposed to sub-zero temperatures, the 2-ethylhexyl chains of 1,2-DEHCH provide enhanced low-temperature flexibility compared to isononyl-based plasticizers like DINCH, preventing embrittlement and cracking [2].
In dip-coating, slush-molding, and rotational molding processes, the lower inherent viscosity of 1,2-DEHCH compared to DINCH ensures better flowability and rapid de-aeration of the plastisol before curing, resulting in defect-free coatings and molded parts [1].
For toys, medical tubing, and food-contact materials where DEHP is banned, 1,2-DEHCH provides a direct drop-in replacement. It maintains the exact processing parameters of DEHP while offering zero endocrine-disrupting aromaticity, ensuring strict REACH and SVHC compliance [2].
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